molecular formula C8H15NO B2553153 Endo-9-azabicyclo[3.3.1]nonan-3-ol CAS No. 209733-21-1; 26651-94-5

Endo-9-azabicyclo[3.3.1]nonan-3-ol

Cat. No.: B2553153
CAS No.: 209733-21-1; 26651-94-5
M. Wt: 141.214
InChI Key: LAZFLHAAIKYNNV-DHBOJHSNSA-N
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Description

Endo-9-azabicyclo[3.3.1]nonan-3-ol (CAS: 504-12-1, molecular formula: C₈H₁₅NO) is a bicyclic amine-alcohol with a rigid fused-ring structure. It serves as a key intermediate in synthesizing agrochemicals and pharmaceuticals due to its stereochemical stability and functional versatility . The compound is synthesized via catalytic hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives using ruthenium complexes (e.g., RuCl₂(PPh₃)₂(en)), achieving high endo-selectivity (up to 99.3%) under optimized conditions . Its molecular weight is 141.21 g/mol, and it requires storage in dark, dry conditions at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,5R)-9-azabicyclo[3.3.1]nonan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-4-6-2-1-3-7(5-8)9-6/h6-10H,1-5H2/t6-,7+,8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZFLHAAIKYNNV-DHBOJHSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC(C[C@H](C1)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Heteroatom Substitutions

Heteroatom Modifications
  • 9-Oxabicyclo[3.3.1]nona-2,6-diene: Replacing nitrogen with oxygen alters electronic properties and reactivity. This compound exhibits distinct NMR spectral shifts (δ values) and is synthesized via HI elimination from diiodo precursors .
  • 3,7-Diheterabicyclo[3.3.1]nonan-9-ols: Derivatives with oxygen (3-oxa-7-aza) or sulfur (3-thia-7-aza) show conformational flexibility, including rare chair-boat forms with trigonal nitrogen, impacting biological interactions .
Substituent Effects
  • N-Phenethyl and Fluorophenyl Derivatives: Example: (1R,4aR,9aR*)-5-(2-Fluoro-5-nitrophenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-9α-ol. The electron-withdrawing nitro group enhances pharmacological activity, likely in CNS-targeting applications .
  • 9-Methyl and 9-Benzyl Derivatives: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol (CAS: 70243-51-5) and its benzyl analog (endo-HOBB) are synthesized via similar hydrogenation routes. The benzyl group improves lipophilicity, making it suitable for drug delivery studies .
  • 3-Phenyl and 3-Isopropyl Derivatives : These bulkier substituents increase steric hindrance, affecting catalytic hydrogenation yields and stereoselectivity .
Catalytic Hydrogenation Efficiency
Catalyst System Substrate H₂ Pressure (atm) Time (h) Yield (%) endo:exo Ratio Reference
RuCl₂(PPh₃)₂(en) OBB 10 16 94 98:2
RuCl₂(Ph₂PCH₂CH₂NH₂)₂ OBB 50 17 99.7 97.9:2.1
cis-RuCl₂(dppb)(ammp) 9-aza-ketone 10 17 99 98.4:1.6

Key Findings :

  • Ruthenium complexes with bidentate ligands (e.g., en = ethylenediamine) achieve >95% endo-selectivity .
  • Higher H₂ pressure (50 atm) and polar solvents (IPA) improve reaction rates and yields .
Competing Methods
  • Oxime Formation: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one is converted to oximes using hydroxylamine hydrochloride, but this route is less stereoselective .
  • Allylic Bromination : Applied to 9-oxabicyclo derivatives, yielding halogenated intermediates for further functionalization .
Physical Properties Comparison
Compound Molecular Weight (g/mol) logP Solubility Storage Conditions
Endo-9-azabicyclo[3.3.1]nonan-3-ol 141.21 1.1 Soluble in IPA Dark, dry, RT
3-Methyl-9-propyl derivative 197.32 2.5 Low in water 2–8°C, sealed
9-Benzyl derivative (endo-HOBB) 231.33 3.2 DMSO-soluble 2–8°C, moisture-free

Preparation Methods

Robinson-Type Annulation

A widely adopted method involves the acid-catalyzed condensation of acetone dicarboxylic acid (1) and glutaraldehyde (2) in the presence of benzylamine (Figure 1).

Reaction Conditions :

  • Reactants : Acetone dicarboxylic acid (1.0 equiv), glutaraldehyde (1.0 equiv), benzylamine (0.9 equiv).
  • Catalyst : Sulfuric acid (18% v/v, 0.65 equiv).
  • Solvent : Aqueous medium at 0–10°C, followed by aging at 5°C (20 h) and 25°C (20 h).
  • Yield : 57% after extraction with ethyl acetate.

This step forms the bicyclic ketone via a tandem Mannich-cyclization sequence, with benzylamine acting as both a base and a nitrogen source. The crude product is extracted into organic solvents and directly used in subsequent reductions.

Stereoselective Reduction to Endo-9-Benzyl-9-Azabicyclo[3.3.1]nonan-3-Ol

The ketone intermediate is reduced to the alcohol with strict control over stereochemistry to favor the endo isomer. Two principal methodologies are employed:

Catalytic Hydrogenation with Ruthenium Complexes

Patent EP3042902A1 discloses a stereoselective reduction using a ruthenium-phosphine catalyst under hydrogen gas.

Procedure :

  • Catalyst : Ruthenium complex (e.g., RuCl₂(PPh₃)₃).
  • Conditions : Methanol solvent, 50–100°C, 1–10 atm H₂.
  • Selectivity : >95% endo isomer.

The ruthenium catalyst’s phosphine ligands enforce a specific transition-state geometry, favoring axial attack of hydrogen to yield the endo-alcohol. This method is scalable and avoids stoichiometric reductants.

Sodium Borohydride Reduction

An alternative protocol uses NaBH₄ in tetrahydrofuran (THF)/methanol:

Procedure :

  • Reductant : Sodium borohydride (1.2 equiv).
  • Solvent : THF/MeOH (3:1 v/v) at 0°C.
  • Yield : 89% after workup (93% purity by qNMR).

While NaBH₄ is less stereoselective than catalytic hydrogenation, the bicyclic framework’s rigidity minimizes epimerization, yielding >90% endo product.

Deprotection Strategies for Benzyl Group Removal

Removing the benzyl group from 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol is critical to accessing the free amine-alcohol.

Hydrogenolytic Cleavage

Conditions :

  • Catalyst : Pd(OH)₂/C (20 wt%).
  • Solvent : Isopropanol, 50 psi H₂, 50°C, 48 h.
  • Yield : 89.6% after filtration and concentration.

This method selectively cleaves the benzyl group without reducing the alcohol moiety. The use of Pd(OH)₂/C minimizes over-hydrogenation risks.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 3.85 (m, 1H, -OH), 3.20 (m, 1H, N-CH), and 2.60–1.40 (m, 10H, bicyclic protons).
  • HPLC : Purity >95% confirmed using C18 columns and UV detection at 254 nm.

Comparative Data Table

Parameter Ruthenium Catalysis NaBH₄ Reduction
Yield 92% 89%
Selectivity >95% endo >90% endo
Scale Multi-kilogram Laboratory scale
Cost High (catalyst) Low

Applications and Derivative Synthesis

This compound serves as a precursor to ABNO , a nitroxyl radical catalyst for aerobic alcohol oxidations. Derivatives include:

  • 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) : Synthesized via oxidation of the parent amine with Na₂WO₄ and H₂O₂.
  • Boc-Protected Analogs : Used in peptide coupling and organocatalysis.

Q & A

Q. What are the common synthetic routes for Endo-9-azabicyclo[3.3.1]nonan-3-ol, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis of this compound derivatives typically involves catalytic hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one precursors. A ruthenium complex catalyst under hydrogen pressure is effective for selective reduction, as demonstrated in a patent-published method . Key steps include:

  • Reduction Optimization : Temperature (0–110°C) and catalyst choice (e.g., Ru complexes) critically affect stereochemical outcomes. For example, Al(O-i-Pr)₃ at 110°C facilitates alcohol formation from ketones .
  • Downstream Functionalization : Post-reduction steps (e.g., carbamate formation with isocyanates) require precise stoichiometry and catalysts like SnBu₂(OAc)₂ to avoid side reactions .

Q. How is X-ray crystallography employed to determine the molecular structure and conformation of this compound derivatives?

Methodological Answer: X-ray crystallography remains the gold standard for resolving bicyclic conformations. The SHELX program suite (e.g., SHELXL) is widely used for refinement . Key considerations include:

  • Data Collection : High-resolution datasets (≤1.0 Å) are critical for distinguishing chair-boat vs. chair-chair conformers, as observed in antiarrhythmic derivatives .
  • Refinement Protocols : Twin refinement and anisotropic displacement parameters improve accuracy for strained bicyclic systems. Evidence from 3-thia-7-azabicyclo derivatives highlights conformational flexibility dependent on substituent positioning .

Q. What pharmacological activities have been reported for this compound, and what structural features drive these activities?

Methodological Answer:

  • Antiarrhythmic Properties : Derivatives like 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane suppress ventricular tachycardia in animal models at 3–6 mg/kg doses. The bicyclic framework and equatorial substituents enhance binding to cardiac ion channels .
  • Antiparkinsonian Potential : Structural analogs (e.g., 6,6,9-trimethyl derivatives) exhibit activity due to dopamine receptor modulation, with the hydroxyl group critical for bioavailability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between computational predictions and empirical data (e.g., NMR vs. X-ray) in structural studies?

Methodological Answer:

  • Variable-Temperature NMR : Use VT-NMR to assess dynamic equilibria between conformers. For example, N-nitrosamines with low N-N rotation barriers (12–15 kcal/mol) show nonplanarity in X-ray but pseudo-planarity in solution .
  • Hybrid DFT/X-Ray Refinement : Combine quantum mechanics (QM) calculations with crystallographic data to reconcile discrepancies. This approach validated pyramidal nitrogen geometry in strained bicyclic systems .

Q. How can catalytic systems for asymmetric synthesis achieve high enantiomeric excess (ee) in this compound derivatives?

Methodological Answer:

  • Chiral Ligand Screening : Test Ru complexes with phosphine or BINAP ligands to enhance stereoselectivity. The patent method achieved high yields but did not specify ee; further optimization is needed .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring endo products. Comparative studies with Al(O-i-Pr)₃ in toluene vs. THF could elucidate solvent roles .

Q. What methodological considerations are critical for QM/MM studies of this compound’s biological interactions?

Methodological Answer:

  • Active-Site Modeling : Use X-ray structures (e.g., antiarrhythmic derivatives) to define QM regions for ligand-receptor interactions .
  • Conformational Sampling : Molecular dynamics (MD) simulations should account for bicyclic ring flexibility. Enhanced sampling (e.g., metadynamics) improves prediction of binding modes to targets like sodium channels .

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